

Synthesis and Purification of Disperse Red 167: A Technical Guide

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Compound of Interest

Compound Name: Disperse Red 167

Cat. No.: B1346997

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Abstract

Disperse Red 167 is a monoazo disperse dye characterized by its deep red hue, utilized primarily in the dyeing of synthetic fibers such as polyester. This technical guide provides a comprehensive overview of the synthesis and purification of **Disperse Red 167**, drawing from established chemical principles and available literature. The synthesis involves a two-step process: the diazotization of 2-chloro-4-nitrobenzenamine followed by an azo coupling reaction with a substituted aniline derivative. This document details the experimental protocols for these reactions and outlines methods for the purification of the final product to achieve a high degree of purity essential for research and development applications. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams.

Introduction

Disperse Red 167, belonging to the single azo class of dyes, is a significant colorant in the textile industry.^{[1][2]} Its molecular structure imparts a bluish-red shade and it is valued for its performance in high-temperature and high-pressure dyeing methods.^{[1][2]} The synthesis of **Disperse Red 167** is a classic example of azo dye chemistry, involving the formation of a stable diazonium salt from a primary aromatic amine and its subsequent electrophilic substitution onto an electron-rich coupling component. Understanding the intricacies of its synthesis and purification is crucial for ensuring consistent quality, high yield, and purity, which

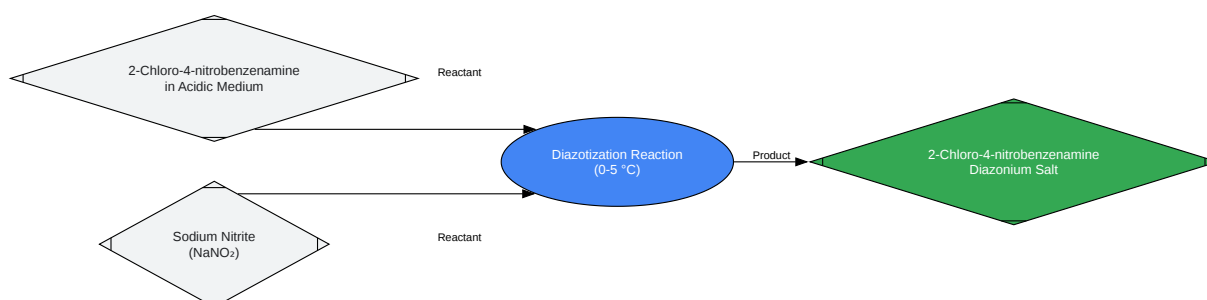
are critical parameters for its application in various fields, including materials science and potentially as a reference standard in analytical chemistry.

Synthesis of Disperse Red 167

The synthesis of **Disperse Red 167** is achieved through a two-stage reaction process. The first stage is the diazotization of 2-chloro-4-nitrobenzenamine. The resulting diazonium salt is then coupled with a specific N,N-disubstituted aniline derivative. There are two common variants of the coupling component, leading to slight variations of the final dye, often designated as **Disperse Red 167** and **Disperse Red 167:1**.^{[1][2]}

Stage 1: Diazotization of 2-Chloro-4-nitrobenzenamine

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid.



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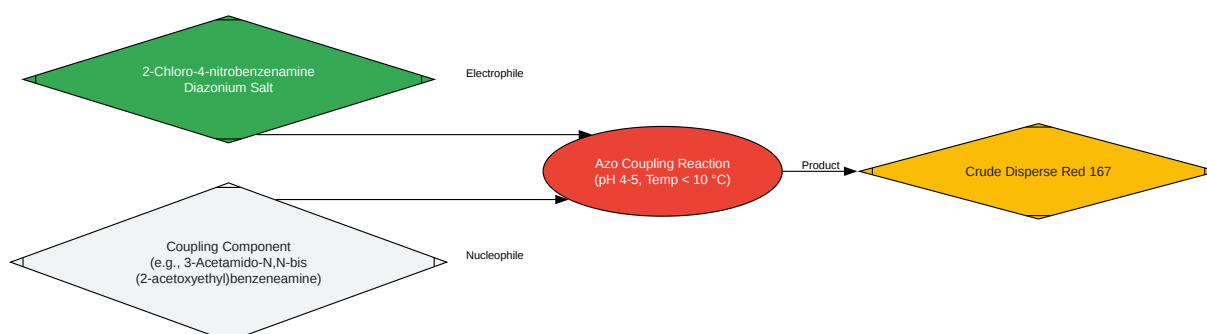
Diagram 1: Diazotization of 2-Chloro-4-nitrobenzenamine.

Experimental Protocol:

- In a reaction vessel, prepare a suspension of 2-chloro-4-nitrobenzenamine in an acidic medium, such as hydrochloric acid or sulfuric acid, with a mass percent of 5-30%.
- Cool the suspension to 0-5 °C in an ice bath with constant stirring.
- Slowly add a chilled aqueous solution of sodium nitrite (NaNO_2) dropwise to the suspension. The molar ratio of 2-chloro-4-nitrobenzenamine to sodium nitrite should be approximately 1:1 to 1:1.3.
- Maintain the temperature between 0-5 °C throughout the addition of the sodium nitrite solution to ensure the stability of the diazonium salt.
- After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30-60 minutes to ensure the diazotization reaction goes to completion.
- The resulting solution contains the 2-chloro-4-nitrobenzenamine diazonium salt and is used directly in the subsequent coupling reaction.

Stage 2: Azo Coupling Reaction

The diazonium salt prepared in the first stage is a weak electrophile and will react with an electron-rich coupling component. For the synthesis of **Disperse Red 167**, the coupling components are typically N,N-bis(2-acetoxyethyl)aniline derivatives.



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Diagram 2: Azo Coupling Reaction for **Disperse Red 167**.

Experimental Protocol:

- In a separate reaction vessel, dissolve the coupling component, either 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine for **Disperse Red 167:1** or 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzeneamine for **Disperse Red 167**, in a suitable solvent, such as a mixture of water and a water-miscible organic solvent, and cool to below 10 °C.^{[1][2]}
- Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
- Maintain the pH of the reaction mixture between 4 and 5 by adding a buffer solution or a weak base as needed.^{[1][2]}
- Keep the temperature of the reaction mixture below 10 °C throughout the coupling process to minimize side reactions.

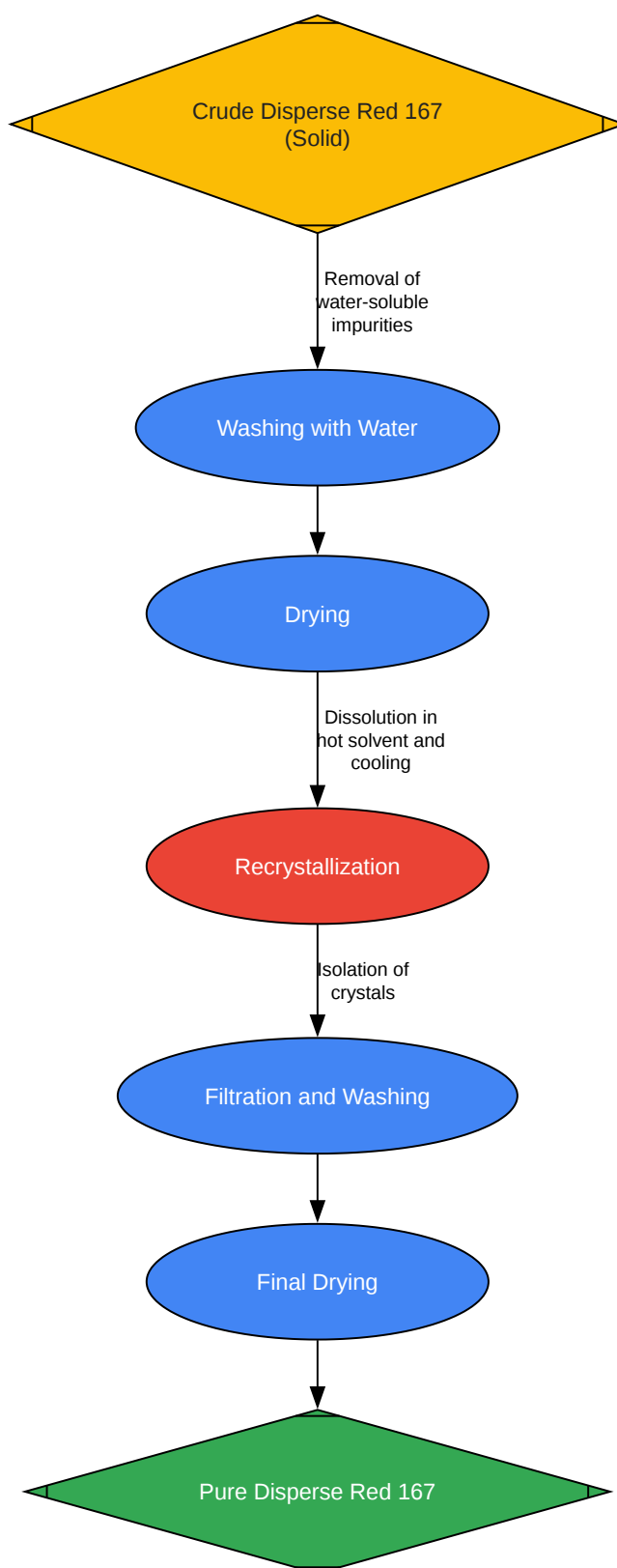
- After the addition of the diazonium salt is complete, continue to stir the mixture for several hours to ensure the completion of the coupling reaction.
- The crude **Disperse Red 167** will precipitate out of the solution as a colored solid.
- Collect the crude product by filtration and wash it thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

Table 1: Reactants for the Synthesis of **Disperse Red 167** Variants

Dye Variant	Diazo Component	Coupling Component
Disperse Red 167:1	2-Chloro-4-nitrobenzenamine	3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine
Disperse Red 167	2-Chloro-4-nitrobenzenamine	3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine

Purification of Disperse Red 167

The crude **Disperse Red 167** obtained from the synthesis typically contains impurities, including unreacted starting materials, by-products, and inorganic salts. Purification is essential to achieve the desired quality for most applications.



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Diagram 3: Purification Workflow for **Disperse Red 167**.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like disperse dyes. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

- Transfer the washed and dried crude **Disperse Red 167** to a flask.
- Add a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) in small portions while heating the mixture to its boiling point with stirring. Add just enough solvent to completely dissolve the solid.
- Once the dye is fully dissolved, allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the dye decreases, and it will crystallize out, leaving the impurities in the solution.
- To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
- Dry the purified **Disperse Red 167** in a vacuum oven at an appropriate temperature to remove all traces of the solvent.

Table 2: Physical and Chemical Properties of **Disperse Red 167**

Property	Value
Molecular Formula	$C_{23}H_{26}ClN_5O_7$
Molecular Weight	519.93 g/mol
Appearance	Deep red powder
CAS Number	61968-52-3 / 26850-12-4

Note: The properties listed are for the variant with the propanoylamino group.[2]

Characterization

The purity and identity of the synthesized and purified **Disperse Red 167** should be confirmed using various analytical techniques, including:

- Melting Point: A sharp melting point range indicates high purity.
- Thin Layer Chromatography (TLC): To check for the presence of impurities.
- Spectroscopy (UV-Vis, FT-IR, NMR): To confirm the chemical structure of the dye.
- Mass Spectrometry: To determine the molecular weight.

Conclusion

This technical guide has outlined the fundamental procedures for the synthesis and purification of **Disperse Red 167**. The two-stage synthesis, involving diazotization and azo coupling, is a robust method for producing this important disperse dye. Proper control of reaction conditions, particularly temperature and pH, is crucial for achieving a good yield and high purity. The purification of the crude product, primarily through recrystallization, is a critical step to ensure the final product meets the stringent quality requirements for its intended applications. The provided protocols and diagrams serve as a valuable resource for researchers and scientists working with this class of compounds.

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